![molecular formula C19H33N3O7 B3950615 ethyl 4-[(1-isobutyl-4-piperidinyl)carbonyl]-1-piperazinecarboxylate oxalate](/img/structure/B3950615.png)
ethyl 4-[(1-isobutyl-4-piperidinyl)carbonyl]-1-piperazinecarboxylate oxalate
説明
Ethyl 4-[(1-isobutyl-4-piperidinyl)carbonyl]-1-piperazinecarboxylate oxalate, also known as A-317491, is a small molecule antagonist of the purinergic P2X3 receptor. This receptor is expressed in sensory neurons and is involved in pain signaling. A-317491 has been extensively studied for its potential use as a therapeutic agent for chronic pain management.
作用機序
Ethyl 4-[(1-isobutyl-4-piperidinyl)carbonyl]-1-piperazinecarboxylate oxalate acts as an antagonist of the P2X3 receptor, which is involved in pain signaling. By blocking this receptor, this compound can reduce the transmission of pain signals from sensory neurons to the central nervous system.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain behavior in animal models of neuropathic pain, inflammatory pain, and visceral pain. It has also been shown to reduce the activity of sensory neurons in vitro. This compound has not been shown to have any significant effects on other physiological systems.
実験室実験の利点と制限
One advantage of using ethyl 4-[(1-isobutyl-4-piperidinyl)carbonyl]-1-piperazinecarboxylate oxalate in lab experiments is its specificity for the P2X3 receptor. This allows for more precise study of the role of this receptor in pain signaling. A limitation of using this compound is that it may not accurately reflect the complexity of pain signaling in humans, as animal models may not fully capture the human experience of pain.
将来の方向性
1. Further investigation of the potential therapeutic use of ethyl 4-[(1-isobutyl-4-piperidinyl)carbonyl]-1-piperazinecarboxylate oxalate for chronic pain management in humans.
2. Study of the effects of this compound on other physiological systems.
3. Investigation of the potential use of this compound in combination with other pain management therapies.
4. Study of the potential use of this compound in other disease states where the P2X3 receptor is implicated, such as bladder dysfunction.
科学的研究の応用
Ethyl 4-[(1-isobutyl-4-piperidinyl)carbonyl]-1-piperazinecarboxylate oxalate has been studied extensively in preclinical models for its potential use as a therapeutic agent for chronic pain management. It has been shown to be effective in reducing pain behavior in animal models of neuropathic pain, inflammatory pain, and visceral pain.
特性
IUPAC Name |
ethyl 4-[1-(2-methylpropyl)piperidine-4-carbonyl]piperazine-1-carboxylate;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O3.C2H2O4/c1-4-23-17(22)20-11-9-19(10-12-20)16(21)15-5-7-18(8-6-15)13-14(2)3;3-1(4)2(5)6/h14-15H,4-13H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUYAQRUCDHEFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CCN(CC2)CC(C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




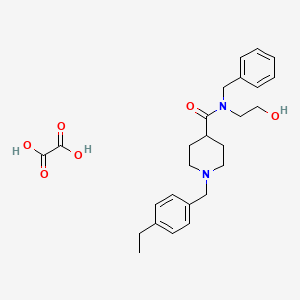
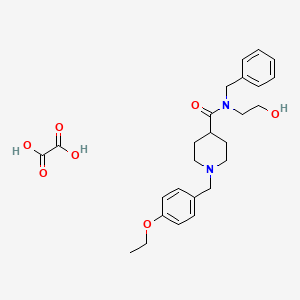
![N-benzyl-N-(2-hydroxyethyl)-1-[(3-methyl-2-thienyl)methyl]-4-piperidinecarboxamide ethanedioate (salt)](/img/structure/B3950553.png)

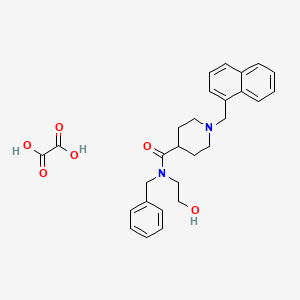

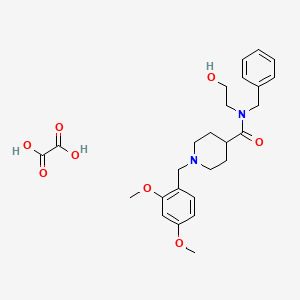
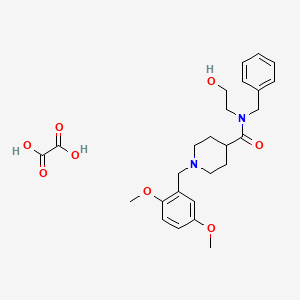

![ethyl 4-{[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate oxalate](/img/structure/B3950624.png)
![N-benzyl-1-[4-(benzyloxy)-3-methoxybenzyl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide ethanedioate (salt)](/img/structure/B3950628.png)
![ethyl 4-{[1-(4-ethylbenzyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate oxalate](/img/structure/B3950637.png)
![ethyl 4-{[1-(4-chlorobenzyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate oxalate](/img/structure/B3950661.png)